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Compound of Interest

Compound Name: 10-Deacetylpaclitaxel 7-Xyloside

Cat. No.: B15608528

An In-Depth Technical Guide to the Chemical Structure Elucidation of 10-Deacetylpaclitaxel 7-
Xyloside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure elucidation of 10-
Deacetylpaclitaxel 7-Xyloside, a naturally occurring taxane derivative found in various Taxus
species. The elucidation of its complex structure relies on a combination of modern
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS). This document outlines the key data and experimental protocols integral to
its structural determination.

Introduction

10-Deacetylpaclitaxel 7-Xyloside is a significant member of the taxane family of diterpenoids,
which includes the highly successful anticancer drug, paclitaxel (Taxol®).[1] These compounds
are characterized by a complex taxane core, and variations in their functional groups lead to a
wide array of derivatives with potentially diverse biological activities. The structural
determination of these analogs is crucial for understanding their structure-activity relationships
and for the development of new therapeutic agents. 10-Deacetylpaclitaxel 7-Xyloside is of
particular interest as it can be isolated from renewable sources like the needles of yew trees
and can serve as a precursor for the semi-synthesis of paclitaxel and other derivatives.
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Physicochemical Properties

A summary of the key physicochemical properties of 10-Deacetylpaclitaxel 7-Xyloside is
presented in the table below.

Property Value Source
Molecular Formula CsoH57NOa7 [21[31[4]
Molecular Weight 943.98 g/mol [21[31[5]
Appearance White to off-white solid [2]

Slightly soluble in DMSO and
Solubility methanol (with [2]

heating/sonication)

Melting Point > 228 °C (decomposes) [2]

Experimental Protocols

The elucidation of the structure of 10-Deacetylpaclitaxel 7-Xyloside involves its isolation and
purification from a natural source, followed by detailed spectroscopic analysis.

Isolation and Purification

A general method for the isolation and purification of taxol and its natural analogs, including 10-
deacetylpaclitaxel 7-xyloside, has been described.[6] The process typically involves the
following steps:

o Extraction: The dried and ground biomass (e.g., needles of Taxus species) is extracted with
a polar solvent such as methanol or ethanol.

o Concentration: The solvent from the combined extracts is removed under reduced pressure
to yield a concentrated crude extract.

o Solvent Partitioning: The crude extract is subjected to a series of liquid-liquid extractions to
separate compounds based on their polarity. This helps in removing pigments, lipids, and
other interfering substances.
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» Chromatography: The enriched fraction containing the taxanes is then subjected to
chromatographic separation. A common technique is reverse-phase liquid chromatography.

[6]

o Crystallization: The fractions containing the pure compound are concentrated, and the final
purification is often achieved by recrystallization from a suitable solvent system, such as
acetone.[6]

The entire isolation and purification workflow can be visualized as follows:

Caption: General workflow for the isolation and purification of 10-Deacetylpaclitaxel 7-
Xyloside.

Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses to determine its
chemical structure.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact molecular weight and elemental composition of the molecule.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments are
conducted to elucidate the connectivity of atoms within the molecule. This includes:

o 'H NMR: To identify the different types of protons and their chemical environments.
o 13C NMR: To identify the different types of carbons.

o 2D NMR (COSY, HMBC, HSQC): To establish the connectivity between protons and
carbons.

Spectroscopic Data and Structural Elucidation

While a complete, publicly available dataset of all spectroscopic data for 10-
Deacetylpaclitaxel 7-Xyloside is not readily available in the searched literature, the structural
elucidation would proceed as follows based on the expected data from a compound of this
nature.
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Mass Spectrometry

High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for
the confirmation of its molecular formula, CsoHs7NO17.

NMR Spectroscopy

The analysis of the *H and 3C NMR spectra, in conjunction with 2D NMR data, allows for the
complete assignment of all proton and carbon signals and the confirmation of the overall
structure. The elucidation process can be logically mapped out.
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Caption: Logical workflow for the structure elucidation of 10-Deacetylpaclitaxel 7-Xyloside
using NMR data.

The detailed analysis of the spectra would reveal key structural features:

o The Taxane Core: Characteristic signals for the tetracyclic diterpenoid core would be
identified. The absence of an acetyl group at the C10 position would be confirmed by the
chemical shift of the proton and carbon at this position.

e The C13 Side Chain: Signals corresponding to the N-benzoyl-B-phenylisoserine side chain, a
hallmark of paclitaxel and its derivatives, would be assigned.
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o The Xyloside Moiety: The presence of a xylose sugar attached at the C7 position would be
confirmed by characteristic sugar proton and carbon signals in the NMR spectra and key
HMBC correlations between the anomeric proton of the xylose and the C7 carbon of the
taxane core.

Conclusion

The chemical structure elucidation of 10-Deacetylpaclitaxel 7-Xyloside is a systematic
process that relies on the careful application of modern analytical techniques. The combination
of isolation, purification, and comprehensive spectroscopic analysis, particularly multi-
dimensional NMR, is essential for unambiguously determining its complex molecular
architecture. This detailed structural information is fundamental for its potential use in medicinal
chemistry and drug development, particularly as a starting material for the synthesis of novel
paclitaxel analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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